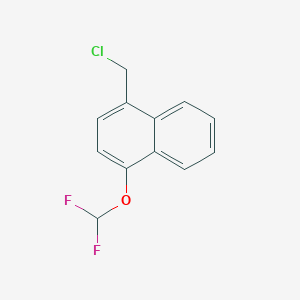

1-(Chloromethyl)-4-(difluoromethoxy)naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Clorometil)-4-(difluorometox)naftaleno es un compuesto orgánico que pertenece a la clase de derivados de naftaleno. Este compuesto se caracteriza por la presencia de un grupo clorometil y un grupo difluorometox unidos al anillo de naftaleno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1-(Clorometil)-4-(difluorometox)naftaleno se puede lograr a través de varios métodos. Un enfoque común implica la clorometilación de 4-(difluorometox)naftaleno utilizando agentes clorometilantes como éter metílico clorometil o paraformaldehído en presencia de un catalizador ácido de Lewis como cloruro de zinc o cloruro de aluminio. La reacción se lleva a cabo típicamente en condiciones anhidras para evitar la hidrólisis del agente clorometilante.

Métodos de Producción Industrial

En un entorno industrial, la producción de 1-(Clorometil)-4-(difluorometox)naftaleno puede implicar técnicas de síntesis de flujo continuo para mejorar la eficiencia y el rendimiento. Por ejemplo, el uso de microrreactores y catalizadores de líquidos iónicos puede facilitar la clorometilación rápida y controlada de 4-(difluorometox)naftaleno, lo que da como resultado altos rendimientos y tiempos de reacción reducidos .

Análisis De Reacciones Químicas

Tipos de Reacciones

1-(Clorometil)-4-(difluorometox)naftaleno experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo clorometil puede participar en reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.

Reacciones de Oxidación: El compuesto se puede oxidar para formar los correspondientes aldehídos o ácidos carboxílicos utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reacciones de Reducción: El grupo clorometil se puede reducir a un grupo metil utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Reactivos y Condiciones Comunes

Sustitución Nucleófila: Se utilizan comúnmente reactivos como azida de sodio, metóxido de sodio o aminas primarias en disolventes apróticos polares (por ejemplo, dimetilformamida).

Oxidación: Permanganato de potasio en medio acuoso o ácido, o trióxido de cromo en ácido acético.

Reducción: Hidruro de litio y aluminio en éter anhidro o borohidruro de sodio en metanol.

Productos Principales

Sustitución: Formación de derivados de naftaleno sustituidos.

Oxidación: Formación de ácidos o aldehídos naftalencarboxílicos.

Reducción: Formación de 4-(difluorometox)naftaleno.

Aplicaciones Científicas De Investigación

1-(Clorometil)-4-(difluorometox)naftaleno tiene varias aplicaciones en investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como bloque de construcción para la preparación de varios derivados de naftaleno funcionalizados.

Biología: Posible uso en el desarrollo de sondas fluorescentes y agentes de imagen debido a su núcleo de naftaleno.

Medicina: Investigado por su potencial como precursor en la síntesis de compuestos farmacéuticos con propiedades antimicrobianas o anticancerígenas.

Industria: Utilizado en la producción de productos químicos especiales, colorantes y pigmentos.

Mecanismo De Acción

El mecanismo de acción de 1-(Clorometil)-4-(difluorometox)naftaleno depende de su aplicación específica. En reacciones químicas, el grupo clorometil actúa como electrófilo, facilitando reacciones de sustitución nucleófila. El grupo difluorometox puede influir en las propiedades electrónicas del anillo de naftaleno, afectando la reactividad y estabilidad del compuesto. En sistemas biológicos, el compuesto puede interactuar con objetivos moleculares específicos, como enzimas o receptores, a través de sus grupos funcionales, lo que lleva a varios efectos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

1-(Clorometil)naftaleno: Carece del grupo difluorometox, lo que lo hace menos atractor de electrones y potencialmente menos reactivo en ciertas reacciones químicas.

4-(Difluorometox)naftaleno: Carece del grupo clorometil, lo que limita su uso en reacciones de sustitución nucleófila.

1-(Bromometil)-4-(difluorometox)naftaleno: Estructura similar pero con un grupo bromometil en lugar de un grupo clorometil, que puede exhibir diferente reactividad debido al radio atómico más grande y la diferente energía de disociación del enlace del bromo en comparación con el cloro.

Unicidad

1-(Clorometil)-4-(difluorometox)naftaleno es único debido a la presencia de ambos grupos clorometil y difluorometox, que confieren propiedades electrónicas y estéricas distintas.

Actividad Biológica

1-(Chloromethyl)-4-(difluoromethoxy)naphthalene is a synthetic organic compound characterized by the presence of both chloromethyl and difluoromethoxy functional groups attached to a naphthalene ring. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and agrochemicals.

Chemical Structure and Properties

The chemical formula for this compound is C12H10ClF2O. The presence of the chloromethyl group is known to enhance lipophilicity, while the difluoromethoxy group may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its effects on various cellular pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of naphthalene have been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Naphthalene Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-Naphthol | Escherichia coli | 16 µg/mL |

| 2-Methyl-1-naphthol | Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the chloromethyl group may facilitate nucleophilic attack on biological macromolecules, leading to cellular damage or apoptosis in target cells.

Case Studies

Case Study 1: Anticancer Properties

A study investigated the effects of various naphthalene derivatives on cancer cell lines. The results indicated that certain compounds, including those structurally similar to this compound, exhibited significant cytotoxicity against human colorectal cancer cells (HCT116) with IC50 values ranging from 10 to 50 µM. These findings suggest potential for development as anticancer agents.

Case Study 2: Inhibition of Enzymatic Activity

In another study, derivatives were tested for their ability to inhibit specific enzymes involved in cancer progression. The compound demonstrated inhibitory effects on β-catenin signaling pathways, which are crucial for tumor growth and metastasis. This inhibition was associated with a reduction in cell proliferation markers.

Structure-Activity Relationship (SAR)

Understanding the SAR of naphthalene derivatives is critical for optimizing their biological activity. The introduction of electron-withdrawing groups such as difluoromethoxy enhances activity by increasing electrophilicity, making them more reactive towards nucleophiles in biological systems.

Table 2: Structure-Activity Relationship Insights

| Functional Group | Effect on Activity |

|---|---|

| Chloromethyl | Increases lipophilicity |

| Difluoromethoxy | Enhances reactivity and selectivity |

| Hydroxyl | Potentially increases solubility |

Propiedades

Fórmula molecular |

C12H9ClF2O |

|---|---|

Peso molecular |

242.65 g/mol |

Nombre IUPAC |

1-(chloromethyl)-4-(difluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H9ClF2O/c13-7-8-5-6-11(16-12(14)15)10-4-2-1-3-9(8)10/h1-6,12H,7H2 |

Clave InChI |

NOXNLJIBSSYYKI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.